molecular formula C10H14O2 B8699884 4-Prop-2-ynylcyclohexanecarboxylic acid CAS No. 250682-80-5

4-Prop-2-ynylcyclohexanecarboxylic acid

Cat. No. B8699884
Key on ui cas rn: 250682-80-5
M. Wt: 166.22 g/mol
InChI Key: ZYJXERACFBLAME-UHFFFAOYSA-N
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Patent
US07226913B2

Procedure details

A solution of chromium trioxide (1.1 g, 11 mmol) in 1.5 M sulfuric acid (40 mL, 27 mmol) was maintained at 0° C. while 5.3 (0.46 g, 3 mmol) in 80 mL of acetone was added over 2 hours. The reaction was then stirred for an additional 2 hours at room temperature. The reaction mixture was diluted with ether (200 mL) and extracted 2 times with water. The organics were dried with sodium sulfate. The solvent was removed under reduced pressure and the product was purified by chromatography on silica gel column eluting with acetone-dichloromethane (70:30) to give 5.4 (75%). 1H NMR (300 MHz, CDCl3) δ 2.24 (dt, J=3.66, 12.1 Hz, 1H), 2.10 (dd, J=2.7, 6.5 Hz, 2H), 2.04–1.89 (m, 5H), 1.76 (d, J=2.3 Hz, 1H), 1.43 (dq, J=3.28, 13.1 Hz, 2H), 1.03 (dq, J=3.28, 13.1 Hz, 2H). 13C NMR (300 MHz, CDCl3) δ183.2, 83.3, 69.9, 43.4, 36.7, 31.8, 28.9, 26.3.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH2:6]([CH:9]1[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[CH2:11][CH2:10]1)[C:7]#[CH:8]>CC(C)=O.CCOCC.[O-2].[O-2].[O-2].[Cr+6]>[CH2:6]([CH:9]1[CH2:14][CH2:13][CH:12]([C:15]([OH:2])=[O:16])[CH2:11][CH2:10]1)[C:7]#[CH:8] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.46 g
Type
reactant
Smiles
C(C#C)C1CCC(CC1)CO
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1.1 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred for an additional 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted 2 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was purified by chromatography on silica gel column
WASH
Type
WASH
Details
eluting with acetone-dichloromethane (70:30)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#C)C1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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